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Compound of Interest

Compound Name: SR9186

Cat. No.: B609158 Get Quote

Disclaimer: Publicly available research specifically detailing the effects of SR9186 on hepatic

metabolism is limited. This guide synthesizes data from studies on the closely related and well-

characterized REV-ERB agonists, SR9009 and SR9011. Due to their identical mechanism of

action as REV-ERB agonists, their biological effects on hepatic metabolism are expected to be

highly similar to those of SR9186. This document is intended for researchers, scientists, and

drug development professionals.

Core Mechanism of Action
SR9186 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ

(NR1D2). These receptors are crucial components of the circadian clock and act as

transcriptional repressors.[1][2] In the liver, REV-ERBα/β play a pivotal role in integrating

circadian rhythms with metabolic processes, including lipid and glucose homeostasis, by

directly repressing the expression of key metabolic genes.[3][4]

Upon binding to REV-ERB, SR9186 stabilizes the receptor, enhancing the recruitment of the

nuclear receptor co-repressor (NCoR) complex. This complex, which includes histone

deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes.[1][5]

Effects on Hepatic Lipid Metabolism
Activation of REV-ERB by agonists like SR9009 and SR9011 has been shown to significantly

reduce hepatic steatosis and improve dyslipidemia in preclinical models. The primary
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mechanism involves the transcriptional repression of genes involved in de novo lipogenesis

and cholesterol biosynthesis.[3][6]

Quantitative Data: Hepatic Gene Expression in Lipid
Metabolism
The following table summarizes the observed changes in the expression of key hepatic genes

involved in lipid metabolism following treatment with REV-ERB agonists in mouse models of

metabolic disease.

Gene Function Model Treatment
Change in
Expression

Reference

Srebf1

(SREBP-1c)

Master

regulator of

lipogenesis

Diet-induced

obese mice
SR9011 Suppressed [7]

Fasn (Fatty

Acid

Synthase)

Key enzyme

in fatty acid

synthesis

Diet-induced

obese mice
SR9011

Shift in

expression

phase

[7]

Scd1

(Stearoyl-

CoA

Desaturase-

1)

Enzyme in

fatty acid

desaturation

Diet-induced

obese mice
SR9011 Suppressed [7]

ApoC-III

Inhibitor of

lipoprotein

lipase

ob/ob NASH

model
SR9009

Significantly

decreased
[1]

Dhcr24

Enzyme in

cholesterol

synthesis

ob/ob NASH

model
SR9009

Significantly

decreased
[1]

Hmgcr

Rate-limiting

enzyme in

cholesterol

synthesis

Mouse model SR9009 Suppressed [3]
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Quantitative Data: Physiological Effects on Lipid Profile
Parameter Model Treatment Result Reference

Hepatic

Triglycerides

Diet-induced

obese mice

REV-ERB

agonist
Reduced [2]

Plasma

Triglycerides
Mouse model SR9009 Reduced [3]

Plasma

Cholesterol
Mouse model SR9009 Reduced [3]

Hepatic

Steatosis

ob/ob NASH

model
SR9009

No significant

change in total

lipid area, but

reduced

hepatocyte

ballooning

[1]

Hepatic Fibrosis
CCl4-induced

fibrosis model
SR9009 Reduced [3]

Effects on Hepatic Glucose Metabolism
REV-ERB activation has been demonstrated to improve glucose homeostasis by suppressing

hepatic glucose production (gluconeogenesis). This is achieved through the direct repression of

rate-limiting gluconeogenic enzymes.[4][8]

Quantitative Data: Hepatic Gene Expression in Glucose
Metabolism
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Gene Function Model Treatment
Change in
Expression

Reference

Pck1

(PEPCK)

Rate-limiting

enzyme in

gluconeogen

esis

Primary

mouse

hepatocytes

REV-ERBα

activation
Repressed [4][8]

G6pc

(G6Pase)

Catalyzes

final step of

gluconeogen

esis

Primary

mouse

hepatocytes

REV-ERBα

activation
Repressed [4][8]

Quantitative Data: Physiological Effects on Glucose
Profile

Parameter Model Treatment Result Reference

Fasted Blood

Glucose

ob/ob NASH

model

SR9009 (30

mg/kg/day for 30

days)

Significantly

decreased
[1]

Glucose

Tolerance

(ipGTT)

ob/ob NASH

model

SR9009 (30

mg/kg/day for 30

days)

Improved

response to

glucose bolus

[1]

Plasma Glucose
Diet-induced

obese mice

REV-ERB

agonist

Markedly

improved
[9][10]

Signaling Pathways and Experimental Workflows
Signaling Pathway of SR9186 in Hepatic Metabolism
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SR9186 REV-ERB Signaling Pathway in Hepatocytes

Representative Experimental Workflow for In Vivo
Studies
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Tissue and Blood Analysis
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Typical In Vivo Experimental Workflow
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Experimental Protocols
In Vivo Mouse Model of Diet-Induced Obesity and NASH

Animal Model: Male C57BL/6J mice (for diet-induced obesity) or leptin-deficient ob/ob mice

(for a more rapid NASH phenotype) are commonly used.[1][11] Mice are typically housed

under a 12-hour light/dark cycle with ad libitum access to food and water.[11]

Diet: To induce metabolic syndrome, mice are fed a high-fat diet (HFD), often providing 45-

60% of calories from fat, sometimes supplemented with high fructose and cholesterol to

accelerate NASH development (e.g., "NASH diet").[1][12] The diet is administered for a

period of 8 to 16 weeks to establish the disease phenotype before treatment initiation.[11]

[12]

Drug Administration: SR9009 (as a proxy for SR9186) is typically dissolved in a vehicle such

as a solution of 10% DMSO, 10% Tween 80, and 80% saline. It is administered via

intraperitoneal (i.p.) injection. Dosing regimens vary, with effective doses reported from 30

mg/kg once daily to 100 mg/kg twice daily (b.i.d.).[1][10] Treatment duration can range from

30 days to 12 weeks.[1][10]

Metabolic Phenotyping: Throughout the study, parameters such as body weight and food

intake are monitored weekly.[11] Glucose metabolism is assessed using intraperitoneal

glucose tolerance tests (ipGTT) and insulin tolerance tests (ITT), typically after an overnight

fast.[12]

Endpoint Analysis: At the conclusion of the study, animals are euthanized, and blood is

collected via cardiac puncture for analysis of plasma lipids (triglycerides, cholesterol),

glucose, insulin, and liver enzymes (ALT, AST).[1] Livers are excised, weighed, and

sectioned for histological analysis (H&E for general morphology and hepatocyte ballooning,

Oil Red O for lipid accumulation, and Sirius Red for fibrosis) and snap-frozen for molecular

analysis.[1]

Gene Expression Analysis: Total RNA is extracted from frozen liver tissue. The expression

levels of target genes are quantified using quantitative real-time PCR (qPCR) with SYBR

Green chemistry.[1] Gene expression is typically normalized to a housekeeping gene like

Gapdh or ActinB.[1][13]
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In Vitro Hepatocyte Culture Model
Cell Lines and Primary Cells: Studies often utilize human hepatoma cell lines like HepG2 or

primary hepatocytes isolated from mice or humans.[14][15] Primary hepatocytes are

considered the gold standard but have limited viability in culture.[15]

Cell Culture Conditions: Cells are cultured in appropriate media, such as Dulbecco's

Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics.[16] For experiments, cells are often serum-starved to synchronize them and

reduce confounding factors from serum components.

Treatment: SR9009 or SR9011 is dissolved in DMSO and added to the culture medium at

final concentrations typically ranging from 1 to 20 µM. Control cells are treated with an

equivalent volume of DMSO.[14]

Metabolic Assays:

Lipogenesis: To measure de novo lipogenesis, cells can be incubated with radiolabeled

precursors like [14C]-acetate, followed by lipid extraction and scintillation counting.

Glucose Production: Hepatocytes are incubated in glucose-free medium with

gluconeogenic substrates (e.g., lactate and pyruvate). Glucose secreted into the medium

is then measured using a glucose oxidase assay.

Gene Expression Analysis: After treatment for a specified duration (e.g., 24 hours), cells are

harvested, and RNA is extracted. Gene expression analysis is performed via qPCR as

described for the in vivo protocol.[14]

Western Blotting: To assess protein levels, cell lysates are prepared and separated by SDS-

PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies

against target proteins (e.g., FASN, SREBP-1c, PEPCK) and a loading control (e.g., β-actin).

Conclusion
The activation of REV-ERBα and REV-ERBβ by synthetic agonists, exemplified by compounds

like SR9009 and SR9011, represents a promising therapeutic strategy for hepatic metabolic

diseases. The data strongly suggest that SR9186, acting through the same mechanism, would
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effectively suppress hepatic de novo lipogenesis and gluconeogenesis. This leads to a

reduction in liver fat, improved plasma lipid profiles, and better glucose control. The detailed

protocols provided herein offer a framework for researchers to further investigate the precise

effects and therapeutic potential of SR9186 and other REV-ERB agonists in the context of non-

alcoholic fatty liver disease, steatohepatitis, and type 2 diabetes. Further studies are warranted

to confirm these effects specifically for SR9186 and to evaluate its safety and efficacy profile for

potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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